2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds similar to "2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" involves complex chemical reactions that yield a variety of heterocyclic compounds. These processes often employ reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to the formation of pyrimido[5,4-b]indole derivatives. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and isothiocyanates have been shown to produce 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, respectively (Shestakov et al., 2009).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of pyrimido[5,4-b]indole derivatives. Compounds in this class have been synthesized and tested for their anti-inflammatory and antimicrobial activities, with some showing moderate to good activity levels. For example, new thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory activity (Tozkoparan et al., 1999). Additionally, synthesis and evaluation of certain thiopyrimidine and thiazolopyrimidines starting from specific cyclohexanones have been reported to demonstrate antimicrobial properties (Hawas et al., 2012).
Methodological Advances
Research on the synthesis of these compounds underlines the importance of novel methodological advances, such as microwave-assisted reactions, to efficiently create heterocyclic compounds with potential biological activity. This approach offers benefits like reduced reaction times and enhanced safety for fast synthesis suitable for biomedical screening (Han et al., 2009).
properties
IUPAC Name |
3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c1-16-10-12-19(13-11-16)28-24(29)23-22(20-8-3-4-9-21(20)26-23)27-25(28)30-15-18-7-5-6-17(2)14-18/h3-14,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAGKTKGVBKGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one |
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